Isooncodine

Description

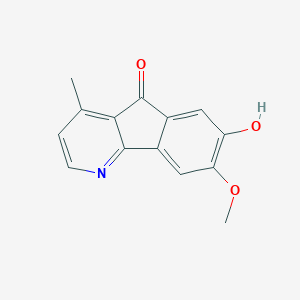

Structure

2D Structure

3D Structure

Properties

CAS No. |

122890-43-1 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

7-hydroxy-8-methoxy-4-methylindeno[1,2-b]pyridin-5-one |

InChI |

InChI=1S/C14H11NO3/c1-7-3-4-15-13-8-6-11(18-2)10(16)5-9(8)14(17)12(7)13/h3-6,16H,1-2H3 |

InChI Key |

SQANFQYDLCUUNK-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC |

Isomeric SMILES |

CC1=C2C(=C3C=C(C(=O)C=C3C2=O)OC)NC=C1 |

Canonical SMILES |

CC1=C2C(=NC=C1)C3=CC(=C(C=C3C2=O)O)OC |

Synonyms |

isooncodine |

Origin of Product |

United States |

Advanced Structural Elucidation and Molecular Characterization of Isooncodine

Spectroscopic Methodologies for Isooncodine Structure Determination

Spectroscopic techniques form the cornerstone of molecular structure determination. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the chemical environment of individual atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. emerypharma.com The structural elucidation of this compound relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

One-dimensional NMR provides the initial and fundamental data for structure determination. nih.gov The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 500 MHz, displays characteristic signals for its azafluorenone core. rjptonline.org Key proton signals include a doublet at δ 8.29 ppm (H-3), a singlet at δ 7.34 ppm (H-5), a singlet at δ 7.19 ppm (H-8), and a doublet at δ 6.85 ppm (H-2). Additionally, a singlet at δ 3.96 ppm corresponds to the methoxy (B1213986) group at C-7, and a singlet at δ 2.58 ppm is assigned to the methyl group at C-1. rjptonline.org

The ¹³C NMR spectrum, recorded in the same solvent at 125 MHz, complements the proton data. rjptonline.org It shows a total of 14 carbon signals, including the carbonyl carbon (C-9) at δ 192.35 ppm. Other notable resonances are found at δ 165.0 ppm (C-4a), δ 152.23 ppm (C-3), and δ 148.52 ppm (C-7). The methoxy and methyl carbons appear at δ 56.51 and δ 17.06 ppm, respectively. rjptonline.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm), Multiplicity (J in Hz) | δC (ppm) |

|---|---|---|

| 1 | - | 146.2 |

| 1-CH₃ | 2.58, s | 17.06 |

| 2 | 6.85, d (5.15) | 125.2 |

| 3 | 8.29, d (5.15) | 152.23 |

| 4a | - | 165.0 |

| 4b | - | 127.94 |

| 5 | 7.34, s | 106.32 |

| 6 | - | 152.06 |

| 7 | - | 148.52 |

| 7-OCH₃ | 3.96, s | 56.51 |

| 8 | 7.19, s | 107.64 |

| 8a | - | 138.75 |

| 9 | - | 192.35 |

| 9a | - | 126.51 |

Data sourced from Research Journal of Pharmacy and Technology. rjptonline.org

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. emerypharma.comnmr.tips

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulongdom.org For this compound, a COSY spectrum would confirm the coupling between H-2 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. emerypharma.comsdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton at δ 8.29 ppm (H-3) would show a correlation to the carbon at δ 152.23 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key HMBC correlations for this compound would link the methyl protons (1-CH₃) to carbons C-1, C-2, and C-9a, and the methoxy protons (7-OCH₃) to C-7. These correlations are instrumental in placing the substituent groups on the azafluorenone framework.

The combined application of these 2D NMR techniques allows for the complete and confident assignment of all proton and carbon signals, solidifying the proposed structure of this compound. researchgate.netresearchgate.net

For molecules that are difficult to crystallize or analyze in solution, solid-state NMR (ssNMR) offers a powerful alternative. wikipedia.orgquora.com ssNMR can provide information on the structure and dynamics of molecules in their solid form. wikipedia.org Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, which would otherwise lead to very broad spectral lines, thus improving resolution. wikipedia.orgemory.edu

Anisotropic NMR studies, which examine the orientation-dependent chemical shifts, can also provide detailed structural information. protein-nmr.org.uksolidstatenmr.org.uk In solution, rapid molecular tumbling averages these effects, but in a solid or a partially ordered medium, they can be measured to yield data on molecular geometry and electronic structure. protein-nmr.org.uknih.gov While specific ssNMR or anisotropic NMR studies on this compound are not widely reported, these techniques represent a valuable resource for tackling particularly challenging structural problems in natural product chemistry. reddit.com

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental formula of a compound. pressbooks.pubintertek.com

The initial step in MS is the ionization of the sample. pressbooks.pub Electrospray Ionization (ESI) is a "soft" ionization technique commonly used for polar molecules like alkaloids, as it typically produces the molecular ion with minimal fragmentation. uvic.catheanalyticalscientist.com For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been utilized. rjptonline.org

The HRESIMS data for this compound shows a deprotonated molecular ion [M-H]⁻ at an m/z of 240.0662. rjptonline.org This corresponds to the chemical formula C₁₄H₁₁NO₃, confirming the molecular weight and elemental composition derived from NMR analysis. rjptonline.org The mass analyzer separates the ions based on their m/z ratio, allowing for precise mass determination. pressbooks.pub Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the molecular ion, providing valuable structural information about the connectivity of the molecule. nih.govnebiolab.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Formula |

|---|---|---|---|

| HRESIMS | Negative | 240.0662 [M-H]⁻ | C₁₄H₁₁NO₃ |

Data sourced from Research Journal of Pharmacy and Technology. rjptonline.org

Elucidation of Molecular Fragmentation Patterns

Mass spectrometry (MS) is a cornerstone technique for elucidating the structure of alkaloids by analyzing the mass-to-charge ratio (m/z) of the parent molecule and its fragments. When an organic molecule like an aporphine (B1220529) alkaloid is ionized, typically through electron impact (EI) or electrospray ionization (ESI), it forms a molecular ion (M+ or [M+H]+). This ion is energetically unstable and breaks apart into smaller, charged fragments. nih.gov The resulting fragmentation pattern is a unique fingerprint that provides critical structural information. medrxiv.org

For aporphine alkaloids, the fragmentation process is well-characterized and follows predictable pathways. A primary fragmentation event often involves the cleavage of the heterocyclic amino group. thegoodscentscompany.comresearchgate.net Depending on the substitution on the nitrogen atom, this can result in the loss of groups like methylamine (B109427) ([M + H - 31]⁺) or ammonia (B1221849) ([M + H - 17]⁺). ardascience.com

Following this initial loss, further fragmentation occurs from the substituents on the aromatic rings. Common subsequent losses include:

Methanol (B129727) (CH₃OH): Loss of methanol (m/z 32) is frequently observed when a hydroxyl (-OH) group is located adjacent (vicinal) to a methoxy (-OCH₃) group on an aromatic ring. thegoodscentscompany.com

Radical Species: The spectra often show losses of radical species, such as a methyl radical (CH₃•, m/z 15) or a methoxy radical (CH₃O•, m/z 31). thegoodscentscompany.comresearchgate.net

Carbon Monoxide (CO): The presence of a methylenedioxy group often leads to the sequential loss of formaldehyde (B43269) (CH₂O, m/z 30) followed by carbon monoxide (CO, m/z 28). thegoodscentscompany.comardascience.com

These characteristic fragmentation patterns allow for the precise localization of functional groups on the rigid four-ring structure of aporphine alkaloids, which is essential for distinguishing between isomers. wikipedia.orgsci-hub.se

Table 1: Common Fragmentation Patterns in Aporphine Alkaloids

| Precursor Ion Type | Characteristic Fragment Loss | Mass (m/z) Lost | Structural Implication |

| Secondary Amine (-NH) | Loss of Ammonia | 17 | Indicates a secondary amine in the heterocyclic ring. ardascience.com |

| Tertiary Amine (-NCH₃) | Loss of Methylamine | 31 | Indicates a tertiary amine in the heterocyclic ring. ardascience.com |

| Vicinal -OH and -OCH₃ | Loss of Methanol | 32 | Hydroxyl and methoxy groups are adjacent on an aromatic ring. thegoodscentscompany.com |

| Methylenedioxy Group | Loss of Formaldehyde + CO | 30 then 28 | Presence of a methylenedioxy bridge. thegoodscentscompany.comardascience.com |

| Methoxy Group | Loss of Methyl Radical | 15 | Presence of a methoxy substituent. researchgate.net |

Hybrid Mass Spectrometry Techniques for Enhanced Structural Information

To analyze complex mixtures and obtain higher quality structural data, hybrid mass spectrometry techniques are employed. wikipedia.org These instruments, often referred to as tandem mass spectrometers (MS/MS), couple two or more mass analyzers in series. nih.govuni.lubidd.group This configuration allows for the isolation of a specific precursor ion in the first stage, its fragmentation in a collision cell, and the analysis of the resulting product ions in the second stage. medrxiv.orguni.lu

Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UHPLC-Q-TOF) or Orbitrap mass spectrometry are particularly powerful for alkaloid analysis. sci-hub.senih.gov

Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument uses a quadrupole to select a precursor ion with a specific m/z ratio. The selected ions are then fragmented, and the resulting product ions are analyzed by a high-resolution time-of-flight mass analyzer. This provides highly accurate mass measurements, enabling the determination of elemental compositions for both parent and fragment ions. nih.gov

Orbitrap Mass Spectrometry: Often coupled with a quadrupole or an ion trap, the Orbitrap analyzer offers very high resolution and mass accuracy. sci-hub.se In systems like the Q-Exactive Orbitrap, a quadrupole selects the precursor ions, which are then fragmented, and the product ions are analyzed by the Orbitrap. This allows for the confident identification of alkaloids in complex plant extracts by distinguishing between compounds with very similar masses (isobars). sci-hub.se

The use of these hybrid techniques in the study of aporphine alkaloids has been shown to provide definitive structural information, allowing for the differentiation of quaternary, tertiary, and secondary aporphine alkaloids based on their characteristic neutral losses (e.g., m/z 45 for C₂H₇N, m/z 31 for CH₃NH₂, and m/z 17 for NH₃, respectively). sci-hub.se This level of detail is crucial for the unambiguous identification of specific alkaloids within a sample.

Infrared (IR) Spectroscopy for Identification of Key Molecular Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wikipedia.org The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR spectroscopy an invaluable tool for functional group identification. uni.lu The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).

For aporphine alkaloids like this compound, the IR spectrum reveals several characteristic absorption bands that correspond to its core structure. Based on data from related aporphine alkaloids, the following key vibrations are expected:

Hydroxyl (-OH) Group: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration, indicating the presence of phenolic or alcoholic hydroxyl groups. nih.govguidetopharmacology.org

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the aromatic rings typically appear in the 1500-1650 cm⁻¹ region. uni.lunih.gov These bands confirm the presence of the aromatic core structure.

C-O Stretching: Absorptions corresponding to the C-O stretching of methoxy (-OCH₃) and phenolic groups are generally found in the 1000-1300 cm⁻¹ range.

Methylenedioxy Group: If present, a methylenedioxy group gives rise to characteristic absorptions, often around 1039 cm⁻¹ and 935 cm⁻¹. wikipedia.orgguidetopharmacology.org

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the non-aromatic parts of the molecule typically occur just below 3000 cm⁻¹.

Table 2: Typical Infrared Absorption Frequencies for Aporphine Alkaloids

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3400 (broad) nih.govguidetopharmacology.org |

| Aromatic Ring | C=C Stretch | 1500 - 1650 uni.lunih.gov |

| Methoxy/Phenol | C-O Stretch | 1000 - 1300 |

| Methylenedioxy | C-O-C Asymmetric Stretch | ~1040 wikipedia.orgguidetopharmacology.org |

| Methylenedioxy | Methylene Wag | ~935 wikipedia.orgguidetopharmacology.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.govnih.gov This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule with conjugated π-electron systems responsible for absorbing light. nih.gov

The aporphine skeleton of this compound is a highly conjugated system and therefore a strong chromophore. The UV spectrum of aporphine alkaloids is highly characteristic and provides valuable information for identification. Typically, these alkaloids exhibit multiple absorption maxima (λmax). wmcloud.org

Studies on various 1,2,9,10-tetraoxygenated aporphine alkaloids consistently show distinct absorption bands at approximately:

220-225 nm wikipedia.orgnih.gov

280-284 nm uni.lunih.govguidetopharmacology.org

300-310 nm uni.lunih.govguidetopharmacology.org

Table 3: Characteristic UV Absorption Maxima for Aporphine Alkaloids

| λmax Range (nm) | Associated Electronic Transition | Structural Feature |

| 220 - 225 | π → π | Highly conjugated aromatic system wikipedia.orgnih.gov |

| 280 - 284 | π → π | Aporphine chromophore uni.lunih.gov |

| 300 - 310 | π → π* | Aporphine chromophore uni.lunih.gov |

Vibrational Optical Activity (VOA) Spectroscopy for Chiral Structure Elucidation

Vibrational Optical Activity (VOA) encompasses a set of advanced spectroscopic techniques that are sensitive to the chirality, or "handedness," of molecules. nih.gov Unlike conventional spectroscopy, VOA methods can distinguish between enantiomers (non-superimposable mirror images) and provide detailed three-dimensional structural information, such as the absolute configuration and solution-state conformation of a chiral molecule like this compound. nih.govnih.gov This is achieved by measuring the differential interaction of a chiral molecule with polarized light. cdutcm.edu.cn

Vibrational Circular Dichroism (VCD) Applications

Vibrational Circular Dichroism (VCD) measures the difference in the absorption of left and right circularly polarized infrared light during a vibrational transition. cdutcm.edu.cndokumen.pub For a molecule to be VCD active, it must be chiral. cdutcm.edu.cn The resulting VCD spectrum is a plot of differential absorbance (ΔA = Aₗ - Aᵣ) versus wavenumber.

The primary application of VCD spectroscopy in natural product chemistry is the unambiguous determination of the absolute configuration of chiral molecules directly in solution. nih.govnih.gov This is particularly valuable when traditional methods like X-ray crystallography are not feasible. The process involves comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute 3D structure. VCD is also used to study the conformational properties of complex molecules. cdutcm.edu.cn

Vibrational Raman Optical Activity (VROA) Complementary Analysis

Vibrational Raman Optical Activity (VROA), also known as Raman Optical Activity (ROA), is another form of VOA that provides complementary information to VCD. nih.gov VROA measures the small difference in the intensity of Raman scattered light from a chiral molecule using right and left circularly polarized incident light. latoxan.complantaedb.com

Like VCD, VROA is highly sensitive to chirality and can be used to determine the absolute configuration and solution-state structure of biomolecules and natural products. latoxan.complantaedb.com The selection rules for VROA are different from those for VCD, meaning that some vibrational modes that are weak or silent in VCD may be strong in VROA, and vice versa. This complementarity is a significant advantage; using both techniques provides a more complete and robust data set for structural analysis. nih.gov The comparison of experimental VROA spectra with those predicted from theoretical calculations is a powerful method for detailed stereochemical investigation. uni.lu

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unparalleled detail about the internal lattice of crystals, revealing crucial information such as unit cell dimensions, bond lengths, and bond angles. nih.gov The structure of this compound has been confirmed through single-crystal X-ray diffraction analysis, providing an unambiguous determination of its molecular framework. researchgate.net

Single-Crystal X-ray Diffraction Analysis and Data Collection

The process of single-crystal X-ray diffraction begins with the growth of a high-quality, single crystal of the compound, in this case, this compound. nih.gov This crystal, typically between 10 and 200 micrometers in diameter, is then mounted on a goniometer and placed within an intense, monochromatic X-ray beam. nih.govanton-paar.com

As the crystal is rotated, the X-rays are diffracted by the periodic arrangement of atoms in the crystal lattice, producing a unique diffraction pattern of spots, or reflections. wikipedia.orglibretexts.org The angles and intensities of these diffracted beams are meticulously recorded by a detector, such as a charge-coupled device (CCD). nih.gov To capture all possible diffraction directions, multiple datasets are often collected, covering a full rotation of the crystal and resulting in thousands of unique reflections. wikipedia.org This data is then processed to determine the crystal system and unit cell dimensions. nih.gov

Below is a representative table of parameters typically collected during single-crystal X-ray diffraction analysis.

| Parameter | Description | Typical Value/Setting |

| Radiation Source | The type of X-ray used for diffraction. | Mo Kα (λ = 0.71073 Å) |

| Temperature | The temperature at which data is collected, often low to reduce thermal vibration. researchgate.net | 90 K - 293 K |

| Detector | The device used to record diffraction patterns. | CCD Area Detector |

| Scan Type | The method of rotating the crystal to collect data. | ω and φ scans |

| Exposure Time | The duration for which the crystal is exposed for each frame. | 2 - 45 seconds per frame |

| Total Reflections | The total number of diffraction spots measured. | > 10,000 |

| Unique Reflections | The number of independent reflections after accounting for symmetry. | > 2,000 |

Crystallographic Data Interpretation for Absolute Configuration and Conformation

A critical aspect of structural elucidation for chiral molecules like many alkaloids is the determination of their absolute configuration—the exact spatial arrangement of its atoms. X-ray crystallography is the most reliable method for this purpose. researchgate.net The technique achieves this by analyzing the anomalous dispersion effects in the diffraction data, which causes slight intensity differences between specific pairs of reflections known as Bijvoet pairs. researchgate.netresearchgate.net These differences are quantified using the Flack parameter; a value close to zero confirms the correct absolute configuration of the enantiopure crystal. researchgate.net This method was instrumental in confirming the absolute stereochemistry of this compound. researchgate.netthieme-connect.de

Complementary Analytical Techniques for Comprehensive Structural Confirmation

While X-ray crystallography provides the definitive internal structure, other techniques are essential for a complete characterization, particularly concerning surface properties and morphology.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1 to 10 nanometers of a material's surface. researchgate.netfrontiersin.org The process involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. researchgate.net

An energy analyzer measures the kinetic energy of these emitted photoelectrons. The binding energy of the electrons can then be calculated, which is unique to each element and its specific chemical environment. researchgate.net This allows XPS to not only identify the elements present on the surface of this compound but also to determine their oxidation states and how they are bonded to other elements. frontiersin.org This information is crucial for understanding surface reactivity and interactions. Although specific XPS studies on aporphine alkaloids are emerging for annotation purposes, its application provides vital data on surface chemistry. beilstein-journals.orgunesp.br

| Information Provided by XPS | Significance for this compound |

| Elemental Composition | Identifies all elements (except H and He) on the sample surface. |

| Chemical State | Differentiates between different oxidation and bonding states (e.g., C-O vs. C-N). |

| Electronic Structure | Provides insight into the valence band and electronic states of the material. |

| Surface Purity | Detects surface contaminants that may not be part of the bulk crystal structure. |

High-Resolution Scanning Electron Microscopy (HRSEM) for Morphological and Nanoscale Structural Analysis

High-Resolution Scanning Electron Microscopy (HRSEM) is a powerful imaging technique that uses a focused beam of electrons to scan a sample's surface, generating detailed images of its topography and morphology at the nanoscale. acs.orgacs.org A field emission gun provides a high-resolution electron beam, enabling magnifications of up to 2,500,000x and achieving resolutions better than 1 nanometer. acs.org

When the electron beam interacts with the sample, it produces various signals, primarily secondary electrons. A detector collects these secondary electrons, and their intensity, which varies with the surface topography, is used to create a high-resolution, three-dimensional image. acs.org For a crystalline compound like this compound, HRSEM can be used to visualize the fine details of its crystal habit, surface features, and any nanoscale defects or growth patterns. acs.orgacs.org This morphological information complements the internal structural data from X-ray crystallography.

Lack of Sufficient Data for Comprehensive Article on this compound Synthesis

A thorough investigation into the chemical synthesis and synthetic methodology of the compound this compound has revealed a significant scarcity of detailed, publicly available scientific literature. While the existence of a total synthesis for this compound is cited in some academic works, specific and in-depth information required to construct a comprehensive article as per the requested outline is not accessible through available resources.

A doctoral thesis from 2023 mentions that a total synthesis of this compound was developed by the Cavé research group. uni-muenchen.de Another publication also references the synthesis of this compound. thieme-connect.de However, the detailed synthetic schemes, including established pathways, key reaction steps, and methods for stereochemical control, are not elaborated upon in the accessible literature. wikipedia.orgnobelprize.orgnih.gov Consequently, a comparative analysis of synthetic yields and efficiency cannot be compiled. metabion.comwisdomlib.org

Due to the absence of concrete data on the synthetic pathways, reaction mechanisms, stereochemical control, yields, and analog development specifically for this compound, it is not possible to generate the detailed, informative, and scientifically accurate article as requested. Further research would require access to specialized chemical databases and the full text of the cited, but inaccessible, publications.

Table of Compounds

Chemical Synthesis and Synthetic Methodology Research for Isooncodine

Eco-Friendly and Sustainable Synthetic Approaches

A critical evaluation of the environmental impact of a synthetic route is integral to modern green chemistry. One of the most widely recognized and simple-to-apply metrics is the Environmental Factor (E-factor). The E-factor is defined as the total mass of waste produced (in kilograms) per kilogram of the desired product. A lower E-factor signifies a more environmentally benign process with less waste generation.

The calculation for the E-factor is given by the formula:

E-factor = Total Waste (kg) / Product (kg)

Ideally, the E-factor should be as close to zero as possible, representing a process that generates minimal waste. The components that contribute to the total waste in this calculation include not only byproducts of the reaction but also solvent losses, leftover reactants, and materials used in workup and purification processes.

As of the current body of scientific literature, a specific analysis detailing the calculation of the E-factor for the synthesis of isooncodine has not been reported. The synthesis of this compound was first reported in 1989, a time when the principles of green chemistry and metrics like the E-factor were not yet widely established. The initial synthesis was focused on structural confirmation and biological activity assessment rather than the environmental efficiency of the process.

A hypothetical application of the E-factor to a synthesis of this compound would require a thorough inventory of all materials used in the process. This would include the starting materials, reagents, solvents for the reaction and purification steps (such as chromatography), and any quenching agents or drying agents. The mass of all these inputs, minus the mass of the isolated pure this compound, would constitute the total waste.

Future research into the synthesis of this compound and its analogs would benefit from the explicit calculation and reporting of green chemistry metrics like the E-factor. This would not only provide a benchmark for the environmental performance of existing routes but also drive the innovation of more sustainable and eco-friendly synthetic methodologies.

Biosynthetic Pathways and Enzymology of Isooncodine

Elucidation of the Isooncodine Biosynthetic Route

The proposed biosynthetic pathway for this compound is largely inferred from its structural relationship to aporphine (B1220529) alkaloids. While the complete enzymatic sequence has not been experimentally validated, the identification of plausible precursors and intermediates provides a hypothetical framework for its formation in nature.

The biosynthesis of most isoquinoline (B145761) alkaloids begins with the aromatic amino acid L-tyrosine. nih.govnih.gov It is widely postulated that the carbon skeleton of this compound is also derived from tyrosine. In the canonical benzylisoquinoline alkaloid (BIA) pathway, two molecules of tyrosine are utilized. One is converted to dopamine (B1211576) and the other to 4-hydroxyphenylacetaldehyde. The condensation of these two units forms the central intermediate, (S)-norcoclaurine, which is the precursor to a vast array of isoquinoline alkaloids, including morphine, codeine, and berberine (B55584). frontiersin.orgresearchgate.net

It is speculated that azafluorenone alkaloids, including this compound, are biosynthetically derived from aporphine precursors. uni-muenchen.de Aporphines themselves are a class of isoquinoline alkaloids that originate from (S)-norcoclaurine via a series of methylation, hydroxylation, and intramolecular cyclization reactions. Therefore, L-tyrosine is considered the primary metabolic precursor for this compound.

Table 1: Proposed Metabolic Precursors for this compound Biosynthesis

| Precursor Type | Specific Molecule | Role in Pathway |

|---|---|---|

| Primary Amino Acid | L-Tyrosine | Provides the core carbon and nitrogen skeleton. |

| Benzylisoquinoline Intermediate | (S)-Norcoclaurine | Common precursor for most isoquinoline alkaloids. |

Following the formation of an aporphine scaffold, the biosynthesis of this compound is proposed to involve a crucial oxidative cleavage of the B-ring of the aporphine structure. This transformation is a significant departure from the typical biosynthetic modifications of aporphines and is responsible for generating the characteristic tricyclic azafluorenone core.

The specific enzymes catalyzing this proposed ring-opening and subsequent rearrangements have not yet been identified or characterized. However, such oxidative cleavage reactions in other alkaloid pathways are often catalyzed by cytochrome P450 monooxygenases or dioxygenases. The resulting intermediate would then likely undergo further enzymatic modifications, such as methylation or hydroxylation, to yield the final structure of this compound. While this pathway is chemically plausible, it remains a postulation awaiting experimental validation through techniques like isotope labeling studies and in vitro enzymatic assays. uni-muenchen.de

Molecular and Genetic Basis of this compound Biosynthesis

The genetic foundation of this compound biosynthesis is currently unknown. Research into the molecular and genetic basis of alkaloid production has primarily focused on compounds with significant pharmaceutical applications, such as morphine and noscapine (B1679977), leaving the pathways for less common alkaloids like this compound largely unexplored. frontiersin.org

To date, no specific genes responsible for the biosynthesis of this compound or any other azafluorenone alkaloid have been isolated and characterized. Identifying these genes would require modern genomic and transcriptomic approaches in producer organisms, such as plants from the Annonaceae family, where these alkaloids are found. uni-muenchen.de

Hypothetically, the search for these genes would focus on identifying homologues of genes known to be involved in benzylisoquinoline alkaloid biosynthesis, including:

Tyrosine Decarboxylase (TYDC): Converts tyrosine to tyramine.

Norcoclaurine Synthase (NCS): Catalyzes the key condensation step.

Methyltransferases (OMTs and NMTs): Add methyl groups at various positions.

Cytochrome P450 Monooxygenases: Responsible for hydroxylations and the critical ring-cleavage step.

Without the identification of the relevant biosynthetic genes, no analysis of their expression or regulation has been performed. In plants, the expression of genes involved in secondary metabolism is often tightly regulated. youtube.com It is typically tissue-specific and can be induced by various developmental cues or environmental stimuli, such as pathogen attack or herbivory. khanacademy.org The regulation is often controlled by specific families of transcription factors that coordinate the expression of multiple genes within a pathway. researchgate.net Future research in this area would involve analyzing the transcriptomes of this compound-producing plants under different conditions to identify co-regulated genes and their potential regulatory elements.

Comparative Biosynthesis of Related Azafluorenone Alkaloids and Isoquinoline Alkaloids

The proposed biosynthesis of this compound presents an interesting evolutionary divergence from the central pathway of isoquinoline alkaloid metabolism. While sharing a common origin, the pathways diverge to create structurally distinct alkaloid classes.

The key distinction lies in the fate of the benzylisoquinoline core. In the biosynthesis of major isoquinoline classes like protoberberines and morphinans, the core structure is further elaborated through intramolecular cyclizations and rearrangements that maintain the integrity of the foundational rings. For example, the berberine bridge enzyme (BBE) forms the protoberberine scaffold by creating a new carbon-carbon bond. frontiersin.org

In contrast, the proposed pathway to azafluorenones involves a catabolic-like step: the oxidative cleavage of a pre-formed aporphine ring system. uni-muenchen.de This suggests the evolution of a novel enzymatic function, likely a highly specific oxidase, capable of recognizing an aporphine substrate and catalyzing a complex ring-opening reaction to generate the azafluorenone skeleton. This represents a significant metabolic shunt from the more common routes of aporphine alkaloid diversification.

Table 2: Comparative Features of Isoquinoline and Azafluorenone Biosynthesis

| Feature | General Isoquinoline Alkaloids (e.g., Berberine, Morphine) | Azafluorenone Alkaloids (e.g., this compound) |

|---|---|---|

| Primary Precursor | L-Tyrosine | L-Tyrosine (Proposed) |

| Key Early Intermediate | (S)-Norcoclaurine | (S)-Norcoclaurine (Proposed) |

| Key Branch Point Intermediate | Reticuline, Scoulerine | Aporphine Alkaloid (Proposed) |

| Defining Transformation | Intramolecular cyclizations and rearrangements (e.g., BBE activity) | Oxidative cleavage of the aporphine B-ring (Proposed) |

| Resulting Core Structure | Tetracyclic or pentacyclic systems (e.g., protoberberine, morphinan) | Tricyclic azafluorenone system |

| Genetic Elucidation | Many genes identified and characterized. frontiersin.orgresearchgate.net | Genes currently unidentified. |

Investigating Intraspecies and Interspecies Alkaloid Profile Diversity

The biosynthesis of alkaloids, including the proaporphine alkaloid this compound, is a complex process governed by genetic and environmental factors. This leads to significant qualitative and quantitative variations in the alkaloid profiles observed both within a single species (intraspecies) and between different, yet related, species (interspecies). The Annonaceae family, particularly the large neotropical genus Guatteria, serves as a prime example of this chemical diversity.

Research into various Guatteria species has revealed that while they share common biosynthetic precursors, the final alkaloid composition of each species can be unique. This diversity is largely attributed to variations in the expression and activity of key enzymes in the benzylisoquinoline alkaloid (BIA) pathway. Enzymes such as cytochrome P450 monooxygenases and various methyltransferases play crucial roles in the specific structural modifications (e.g., hydroxylation, methoxylation, and demethylation) that lead to a wide array of final products. nih.gov A minor genetic shift affecting one of these enzymes can lead to a significant change in the dominant alkaloids produced by the plant.

For instance, a phytochemical investigation of Guatteria ouregou led to the isolation of fourteen distinct isoquinoline alkaloids, five of which were novel at the time of discovery. nih.gov This highlights the rich and often species-specific chemical tapestry that can be found within a single genus. Similarly, studies on Guatteria pogonopus identified several alkaloids for the first time within the species, including (+)-isocorydine, (+)-nuciferine, and liriodenine (B31502), showcasing a profile distinct from its relatives. scielo.br

Comparative studies are essential to understanding this diversity. By analyzing the alkaloid content of different species under controlled conditions, researchers can map the chemotaxonomic relationships and infer the underlying genetic and enzymatic differences. The presence or absence of specific alkaloids like this compound and its derivatives can serve as a chemical fingerprint to distinguish between closely related species.

The following tables present a comparative overview of alkaloid profiles in different Guatteria species, illustrating the interspecies diversity.

Table 1: Comparative Alkaloid Profile of Select Guatteria Species This table shows the presence (+) or absence (-) of key alkaloids in the leaves and stems of different Guatteria species, demonstrating the chemical diversity between them.

| Alkaloid | G. pogonopus scielo.br | G. amplifolia si.edu | G. dumetorum si.edu | G. melosma acs.org |

| (+)-Nornuciferine | + | + | - | - |

| (+)-Anonaine | + | - | - | - |

| Liriodenine | + | - | - | + |

| Lysicamine | + | + | - | - |

| Xylopine | - | + | - | - |

| Cryptodorine | - | - | + | - |

| Nornantenine | - | - | + | - |

| This compound | Not Reported | Not Reported | Not Reported | Not Reported |

| (+)-Isocorydine | + | - | - | - |

Data compiled from multiple phytochemical studies. "Not Reported" indicates the compound was not identified in the cited study, not necessarily that it is absent.

Intraspecies variation, or the chemical differences among individuals of the same species, is also a significant factor. researchgate.net This variability can be influenced by geographic location, climate, soil composition, and the developmental stage of the plant. scielo.br For example, populations of a single plant species growing in different habitats may upregulate or downregulate specific enzymatic pathways in response to local stressors, leading to different dominant alkaloids. This chemical plasticity is an adaptive mechanism, allowing plants to defend against regional herbivores and pathogens. Therefore, the alkaloid profile of a plant, including its this compound content, is not a static characteristic but a dynamic feature reflecting its genetic makeup and interaction with the environment.

Computational and Theoretical Investigations of Isooncodine

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a compound like isooncodine, these methods are crucial for understanding its spatial arrangement and flexibility, which are key determinants of its biological activity.

The conformation of a ligand, or its specific three-dimensional shape, is critical for its interaction with biological targets. Computational methods allow for the exploration of the potential energy surface of a molecule to identify stable conformations. While specific conformational analysis studies on this compound are not extensively documented in the literature, the general approach involves using force fields to calculate the energy of different spatial arrangements of the atoms. The flexibility of the this compound molecule, particularly rotation around single bonds, would be a key aspect of such an analysis.

A significant consideration for this compound and related azafluorenone alkaloids is the potential for tautomerism. nih.govfiveable.me Tautomers are isomers of a compound which readily interconvert, most commonly by the migration of a proton. nih.gov For this compound, which possesses a ketone group, keto-enol tautomerism is a theoretical possibility. fiveable.measu.edu This would involve the formation of an enol isomer, which could have different electronic properties and hydrogen bonding capabilities, thereby influencing its biological interactions. fiveable.me In the synthesis of related azafluorenones, the presence of multiple tautomers has been noted as a complicating factor. mobt3ath.com One study has mentioned that the related alkaloid meridinine co-occurs with its more stable tautomer, highlighting the relevance of this phenomenon in this class of compounds. escholarship.org Computational studies can predict the relative stabilities of different tautomeric forms in various environments (gas phase or in solution). asu.eduresearchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. chemcomp.compeerj.comnih.govrsc.orgresearchgate.net An MD simulation calculates the forces between atoms and uses them to simulate the motions of the atoms and the molecule as a whole, providing a view of the conformational changes and flexibility of the molecule in a simulated environment, such as in water or a lipid bilayer. peerj.comnih.govrsc.org

While specific molecular dynamics simulation studies focused solely on this compound are not prevalent in the reviewed literature, this technique would be invaluable for understanding its behavior. Such simulations could reveal how the molecule flexes and changes shape, the stability of its different conformations, and its interactions with solvent molecules. peerj.comnih.gov This dynamic picture is often more representative of the molecule's behavior in a biological system than a static 3D model. chemcomp.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems like atoms and molecules. nih.govwikipedia.orgmpg.descispace.com DFT calculations focus on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible than methods that deal with the full many-electron wavefunction. wikipedia.orgmpg.de The theory is, in principle, exact, although in practice, approximations for the exchange-correlation functional are used. wikipedia.orgscispace.com

DFT can be used to calculate a wide range of properties of this compound, including its molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), charge distribution, and dipole moment. nih.govaimspress.com These electronic properties are fundamental to understanding the molecule's reactivity, stability, and interaction with other molecules. scispace.com Although DFT is a powerful tool for such analyses, specific studies applying DFT to elucidate the electronic structure of this compound are not extensively reported. nih.govwikipedia.orgmpg.descispace.comaimspress.com

Quantum chemical methods, particularly DFT, can be employed to predict various spectroscopic parameters. escholarship.orgmdpi.comliverpool.ac.ukarxiv.org

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of protons (¹H) and carbon-13 (¹³C) in a molecule. escholarship.orgmdpi.comliverpool.ac.ukarxiv.org These predictions are valuable for assigning experimental NMR spectra and confirming the structure of a compound. While experimental NMR data for this compound exists, theoretical predictions would require computational modeling and calculation, which have not been specifically reported for this compound. escholarship.orgmdpi.comliverpool.ac.uk

IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Theoretical calculations can predict these vibrational frequencies, which correspond to the peaks in an IR spectrum. mdpi.comresearchgate.netnih.gov Comparing the predicted IR spectrum with the experimental one can help in the structural elucidation and identification of functional groups.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy is a technique used to study chiral molecules. ntu.edu.sgbiorxiv.orgcolumbia.edusmoldyn.org It measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sgsmoldyn.org Theoretical calculations can predict the CD spectrum of a chiral molecule like this compound, which can provide information about its absolute configuration and conformation in solution. biorxiv.orgcolumbia.edu Such theoretical studies on this compound have not been widely published.

In Silico Receptor/Enzyme Binding Studies (Theoretical Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). mdpi.combioinformation.netnih.govnih.govplos.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.combioinformation.netnih.gov

This compound has been included in several in silico molecular docking studies to evaluate its potential as an inhibitor of various biological targets. These studies calculate a docking score, which represents the binding energy of the ligand-receptor complex, with lower energies generally indicating a more favorable interaction.

One area of investigation has been its potential as an anti-cancer agent. In these studies, this compound was docked against various protein targets known to be involved in cancer progression. For instance, it was evaluated against targets like HER2, Erα, PR, PI3K, AKT, and others. bioinformation.netnih.gov

Another significant target for this compound in docking studies has been acetylcholinesterase (AChE), an enzyme critical in the nervous system. mdpi.comrsc.orgresearchgate.netnih.gov Inhibition of AChE is a key strategy in the management of Alzheimer's disease. mdpi.comnih.gov Docking studies have explored the binding affinity of this compound to the active site of AChE, providing insights into its potential as a cholinesterase inhibitor. mdpi.comnih.gov

The results from various molecular docking studies involving this compound are summarized in the table below.

| Target Protein/Enzyme | Study Focus | Reported Binding Energy (kcal/mol) |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Not explicitly stated for this compound alone |

| Cancer-related proteins (e.g., HER2, Erα) | Anti-cancer activity | Not explicitly stated for this compound alone |

Note: While this compound has been included in the compound libraries of several docking studies, specific binding energy values for this compound are not always individually reported in the primary text of the publications.

Computational Protocols for Target Protein Selection and Preparation

The initial step in computational investigation involves the selection and preparation of biologically relevant protein targets. For this compound, research has focused on proteins implicated in neurodegenerative diseases and cancer.

In a study investigating potential treatments for Alzheimer's disease, Acetylcholinesterase (AChE) was selected as a primary target. nih.govnih.govwikipedia.org Alzheimer's is characterized by a decline in the neurotransmitter acetylcholine, and the inhibition of AChE, the enzyme that degrades it, is a key therapeutic strategy. nih.gov The three-dimensional crystal structure of human AChE (PDB ID: 1B41) was retrieved from the Protein Data Bank for this purpose. newdrugapprovals.org Preparation of the protein for docking typically involves removing water molecules, adding hydrogen atoms, and defining the active site, often based on the location of a co-crystallized ligand.

In another line of research focusing on anti-cancer properties, proteins from critical signaling pathways in cancer stem cells (CSCs) were chosen. nih.gov Specifically, β-catenin (PDB ID: 1JDH, Chain A) from the Wnt signaling pathway and the Smoothened (Smo) receptor from the Hedgehog pathway were identified as targets. nih.gov These pathways are crucial for CSC self-renewal and drug resistance. nih.gov Preparation of these receptor proteins involved selecting the appropriate chains and removing non-essential molecules, such as water, to prepare the binding site for docking simulations. nih.gov

Application of Molecular Docking Algorithms and Scoring Functions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov Various software suites employing different search algorithms and scoring functions have been used to study this compound.

In the investigation of this compound's potential as an anti-cholinergic agent, molecular docking was performed to analyze its binding to AChE. nih.gov The process involves empirically calculating the binding free energy based on energy terms and coefficient factors to rank the different docked positions of the molecule. nih.gov The software Chimera was used for the visualization and analysis of the docking interactions, specifically to identify hydrogen bonds within the active site. nih.govnewdrugapprovals.org

For the cancer-related studies, a multi-faceted approach using several docking programs was employed, including Hex 8.0.0, DOCK6, and AutoDock Vina. nih.gov This approach allows for a more robust prediction by comparing the results from different algorithms. The ligands, including this compound, were prepared for docking by defining atom types and charges, and the resulting conformations were saved for analysis. nih.gov Scoring functions associated with these programs are used to estimate the binding affinity, typically expressed in terms of energy (e.g., kcal/mol), which helps in ranking the compounds based on their predicted inhibitory potential. nih.govnih.gov

Detailed Analysis of Predicted Binding Poses and Molecular Interactions

The analysis of docking results provides insights into how this compound might interact with its target proteins at a molecular level. This involves examining the binding energy scores and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site.

In an in silico study targeting Acetylcholinesterase (AChE), thirteen plant-derived alkaloids, including this compound, were analyzed. nih.gov While pleiocarpine was identified as the most potent inhibitor in this specific study with a binding energy of -12.50 kcal/mol, the results for all tested alkaloids provided a comparative view of their potential anti-cholinergic activity. nih.gov The study suggested that alkaloids from Polyalthia longifolia, such as this compound, possess neuroprotective properties and that their predicted AChE inhibitory activity could make them effective for Alzheimer's disease treatment. nih.gov

A separate molecular docking simulation was conducted to screen natural compounds against key proteins in cancer stem cell pathways. nih.gov This study evaluated the binding of this compound and other compounds to β-catenin and the Smoothened receptor. nih.gov The results from such studies help in identifying compounds that may disrupt these signaling pathways, offering a potential strategy to eliminate cancer stem cells. nih.gov The binding scores and interaction analyses from these simulations are crucial for prioritizing compounds for further experimental testing.

Below is an interactive table summarizing the compounds investigated alongside this compound in one of the key in silico studies.

| Compound | Plant Source | Target Protein |

| This compound | Polyalthia longifolia | Acetylcholinesterase (AChE) |

| Liridonine | Polyalthia longifolia | Acetylcholinesterase (AChE) |

| Oliveroline | Polyalthia longifolia | Acetylcholinesterase (AChE) |

| Noroliveroline | Polyalthia longifolia | Acetylcholinesterase (AChE) |

| Polyfothine | Polyalthia longifolia | Acetylcholinesterase (AChE) |

| Darienine | Polyalthia longifolia | Acetylcholinesterase (AChE) |

| Pleiocarpine | Pleiocarpa mutica | Acetylcholinesterase (AChE) |

| Kopsinine | Pleiocarpa mutica | Acetylcholinesterase (AChE) |

| Pleiocarpamine | Pleiocarpa mutica | Acetylcholinesterase (AChE) |

| Eburnamine | Hunteria zeylanica | Acetylcholinesterase (AChE) |

| Eburnamonine | Hunteria zeylanica | Acetylcholinesterase (AChE) |

| Eburnamenine | Hunteria zeylanica | Acetylcholinesterase (AChE) |

| Geissoschizol | Hunteria zeylanica | Acetylcholinesterase (AChE) |

| Tacrine | Drug | Acetylcholinesterase (AChE) |

| Rivastigmine | Drug | Acetylcholinesterase (AChE) |

Structure-Activity Relationship (SAR) Studies: Computational Approaches and Data Analysis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the properties of a lead compound. wikipedia.org Computational approaches can facilitate SAR analysis by correlating molecular characteristics with biological activity. wikipedia.org This can be achieved through the synthesis and testing of structural variants or through computational modeling and analysis. wikipedia.org

For this compound, detailed computational SAR studies are not extensively available in the reviewed literature. However, the comparative results from molecular docking studies provide preliminary SAR insights. nih.govnih.gov By comparing the docking scores and binding modes of a series of structurally related alkaloids, researchers can infer which chemical features may be important for binding to a specific target. wikipedia.org For instance, the study on AChE inhibitors compared this compound with twelve other alkaloids, revealing differences in their predicted binding affinities. nih.gov Such data, while not a formal SAR study, lays the groundwork for future investigations where specific functional groups on the this compound scaffold could be systematically modified in silico to predict their effect on activity, guiding the synthesis of more potent and selective analogs.

In Vitro Molecular Interaction Studies of Isooncodine

Receptor Binding Affinity and Kinetic Assessments

Research explicitly detailing the receptor binding profile and kinetics of isooncodine is limited. The following sections describe the standard methodologies used for such assessments in pharmacology and drug discovery.

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand (like this compound) and its receptor. sygnaturediscovery.comnih.gov These assays utilize a radioactively labeled molecule (radioligand) that binds to the target receptor. sygnaturediscovery.com The development of such an assay is a crucial first step and involves several key procedures.

Saturation Binding Assays: These experiments are performed by incubating a fixed amount of a biological sample (containing the target receptor) with increasing concentrations of a radioligand. nih.govgiffordbioscience.com The goal is to determine the density of receptors in the sample (Bmax) and the radioligand's affinity for the receptor, represented by the equilibrium dissociation constant (Kd). giffordbioscience.comperceptive.com The binding should be saturable, meaning that as the radioligand concentration increases, the binding sites become fully occupied, and the binding curve reaches a plateau. nih.gov

Competitive Binding Assays: These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioligand from its target receptor. nih.govgiffordbioscience.com A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor. giffordbioscience.com These experiments are essential for determining the affinity of unlabeled drugs for a receptor and for validating that the radioligand is binding to the site of physiological significance. uwec.edu

Assay validation is critical and involves demonstrating that the binding is specific, saturable, reversible, and has a pharmacological profile consistent with a known receptor. uwec.edunih.gov This process ensures the assay is robust and reliable for screening and characterizing new compounds. nih.gov

Specific studies detailing the development and validation of radioligand binding assays for this compound have not been identified in the reviewed literature.

Equilibrium Dissociation Constant (Kd): The Kd is a measure of a ligand's binding affinity for its receptor. pharmacologycanada.org It is defined as the concentration of ligand at which 50% of the available receptors are occupied at equilibrium. openeducationalberta.ca A lower Kd value signifies a tighter ligand-receptor interaction and thus, higher affinity. fiveable.me Kd is typically determined directly from saturation binding experiments. nih.govgiffordbioscience.com

Half-Maximal Inhibitory Concentration (IC50): The IC50 value represents the concentration of a competing ligand that is required to displace 50% of the specific binding of the radioligand. giffordbioscience.com This value is determined from the dose-response curve of a competitive binding assay. researchgate.net While IC50 is a measure of a compound's potency in inhibiting radioligand binding, it is dependent on the concentration of the radioligand used in the assay. Therefore, it is often converted to an inhibition constant (Ki), which is an absolute measure of binding affinity, independent of assay conditions.

Specific Kd or receptor-binding IC50 values for this compound were not found in the reviewed scientific literature.

The study of binding kinetics provides deeper insight into the molecular interaction beyond simple affinity. It describes how quickly a ligand binds to and dissociates from its receptor. duke.edu

Association Rate Constant (kon or ka): This constant measures the rate at which a ligand binds to its receptor to form a complex. duke.edusartorius.com It is dependent on the concentration of both the ligand and the receptor. sartorius.com The process follows an exponential association profile, eventually reaching equilibrium. sartorius.com

Dissociation Rate Constant (koff or kd): This constant measures the rate at which the ligand-receptor complex falls apart. duke.edusartorius.com This process is typically measured by allowing the complex to form and then initiating dissociation, for example by adding a high concentration of a competing ligand or by dilution. researchgate.net The dissociation process is independent of ligand concentration and follows an exponential decay curve. sartorius.comdynamic-biosensors.com

These two kinetic constants determine the equilibrium dissociation constant (Kd), as Kd is the ratio of koff to kon (Kd = koff/kon). sprpages.nlnih.gov Two compounds can have the identical Kd value but vastly different kinetic profiles, which can have significant pharmacological implications. sprpages.nl

No studies measuring the association or dissociation rate constants for this compound binding to a specific receptor were identified.

Enzyme Interaction Assays

Enzyme inhibition assays are a common method to screen for and characterize compounds that modulate enzyme activity. Research has identified this compound as an inhibitor of xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism.

In a study investigating the chemical constituents of Alphonsea cylindrica, this compound was one of several compounds tested for its inhibitory activity against xanthine oxidase. The study reported that this compound displayed moderate inhibitory activity. researchgate.netresearchgate.net

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Source |

| This compound | Xanthine Oxidase | < 100 μM | researchgate.net, researchgate.net |

This finding indicates that this compound can bind to xanthine oxidase and interfere with its catalytic function.

The active site of an enzyme is the region where the substrate binds and the chemical reaction occurs. wikipedia.org The interaction between an enzyme and an inhibitor like this compound is governed by noncovalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. wikipedia.orgbu.edu.eg The binding of a substrate or inhibitor can induce conformational changes in the enzyme's active site, a concept known as the "induced-fit" model. jackwestin.comlibretexts.org

Characterizing these interactions provides a high-resolution understanding of the mechanism of inhibition. nih.gov This can be achieved through experimental methods like X-ray crystallography or through computational methods like molecular docking. nih.gov Molecular docking studies can predict the binding orientation of a ligand within the active site and estimate the binding energy. researchgate.net

While an in silico (computational) study on alkaloids from Alphonsea species and their interaction with the xanthine oxidase active site was conducted, it focused on other compounds like atherospermidine (B1665817) and cyathocaline, identifying them as potential competitive inhibitors. researchgate.net Specific molecular details characterizing the binding of this compound within the active site of xanthine oxidase are not extensively detailed in the available literature.

Advanced Spectroscopic Methods for In Vitro Interaction Profiling

Advanced spectroscopic techniques are indispensable in modern drug discovery and molecular biology for the detailed characterization of interactions between a ligand, such as a small molecule, and its biological target. These methods provide critical insights into binding events, affinity, kinetics, and the specific sites of interaction. While the following sections describe powerful techniques for such analyses, it is important to note that no specific studies involving a compound named "this compound" could be identified in the published scientific literature. The principles and applications are therefore described in a general context.

Fluorescence Spectroscopy for Ligand-Target Interaction Detection

Fluorescence spectroscopy is a highly sensitive and versatile method used to investigate the binding of ligands to macromolecules like proteins and nucleic acids. nih.gov The technique relies on monitoring changes in the fluorescence properties of a system upon ligand binding. These changes can manifest as quenching or enhancement of fluorescence intensity, shifts in the emission or excitation spectra, or alterations in fluorescence polarization and anisotropy. nih.govmdpi.com

The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, can be exploited. mdpi.comfrontiersin.org When a ligand binds near these fluorescent amino acids, it can alter their local environment, leading to a change in their fluorescence signal. This change can be used to quantify binding affinity. For example, a study on the interaction between the anticancer drug noscapine (B1679977) and human hemoglobin utilized the quenching of hemoglobin's intrinsic fluorescence to determine binding constants and understand the binding mechanism. rsc.org

Alternatively, if the protein is not naturally fluorescent or the ligand does not bind near fluorescent residues, extrinsic fluorophores can be used. This involves either a fluorescently labeled ligand or a fluorescent probe that is displaced from the target upon ligand binding. nih.gov These methods allow for the determination of binding constants and the study of binding stoichiometry. scielo.org.za Fluorescence spectroscopy is a powerful tool for initial screening and detailed characterization of ligand-target interactions due to its high sensitivity and the wealth of information it can provide. celtarys.commdpi.com

| Parameter | Description | Application in Interaction Studies |

| Fluorescence Quenching/Enhancement | Decrease or increase in the fluorescence intensity of a fluorophore. | Indicates direct or allosteric interaction between ligand and target. Used to calculate binding constants (Kb) and stoichiometry. |

| Spectral Shifts | Shift in the wavelength of maximum fluorescence emission. | Provides information about changes in the polarity of the fluorophore's microenvironment upon binding. |

| Fluorescence Polarization (FP) / Anisotropy | Measures the change in the rotational motion of a fluorescent molecule upon binding to a larger molecule. | Used to determine binding affinity (Kd) for interactions where a small fluorescent ligand binds to a large protein target. nih.gov |

| Förster Resonance Energy Transfer (FRET) | Energy transfer between a donor fluorophore and an acceptor chromophore. | Measures the distance between two points on a molecule or complex, confirming binding and providing structural information. rsc.org |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. cytivalifesciences.com The method is widely used to quantify the kinetics and affinity of binding between a ligand and a target molecule. youtube.comnih.gov

In a typical SPR experiment, one interacting partner (the ligand) is immobilized on a gold-coated sensor chip. isogen-lifescience.com The other partner (the analyte) is then flowed in a solution across the sensor surface. criver.com When the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the local refractive index. youtube.com This change is detected by monitoring the angle of minimum intensity of reflected polarized light, known as the resonance angle. cytivalifesciences.com

The output of an SPR experiment is a sensorgram, which plots the binding response against time. cytivalifesciences.com The sensorgram provides real-time data on two key kinetic phases:

Association Phase: As the analyte flows over the surface, the curve rises as the analyte-ligand complex forms. The shape of this curve is used to determine the association rate constant (kₐ). criver.com

Dissociation Phase: When the analyte solution is replaced with a buffer, the curve declines as the complex dissociates. The shape of this dissociation curve is used to determine the dissociation rate constant (kₑ). criver.com

From these rate constants, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kₑ/kₐ). SPR is a powerful tool for characterizing biomolecular interactions, providing crucial data on binding specificity, kinetics, and affinity, which are essential for drug development. youtube.comcriver.com

| Kinetic Parameter | Description | Significance |

| Association Rate Constant (kₐ) | The rate at which the analyte-ligand complex is formed. | Reflects how quickly a compound binds to its target. |

| Dissociation Rate Constant (kₑ) | The rate at which the analyte-ligand complex breaks apart. | Indicates the stability of the complex; a slower off-rate often correlates with longer duration of action for a drug. criver.com |

| Equilibrium Dissociation Constant (KD) | The ratio of kₑ to kₐ, representing the concentration of analyte at which half of the ligands are occupied at equilibrium. | A primary measure of binding affinity; lower KD values indicate higher affinity. |

Advanced Analytical Method Development for Isooncodine Research

Chromatographic Separation Techniques for Isolation and Purification

Chromatography is a fundamental biophysical technique that separates components of a mixture, enabling their isolation and purification. The separation is based on the differential distribution of the analyte between a stationary phase (a fixed material) and a mobile phase (a moving fluid). For alkaloids like isooncodine, methods such as HPLC, GC, and TLC are indispensable.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is used extensively for both the purification of the compound and for assessing its purity. The method separates components in a liquid mixture by pumping the sample in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase).

Method development for this compound involves the strategic selection and optimization of several parameters to achieve high resolution and sensitivity. Key considerations include:

Column Selection : Reversed-phase columns, such as C18, are most common for separating moderately polar alkaloids like this compound.

Mobile Phase Composition : The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). The ratio can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation from other phytochemicals. Buffers or additives like acetic acid or ammonia (B1221849) may be used to control pH and improve peak shape.

Detection : A Photodiode Array (PDA) or UV-Vis detector is frequently used, as the chromophoric structure of this compound allows for detection at specific wavelengths.

A typical, yet hypothetical, HPLC method for the analysis of aporphine (B1220529) alkaloids like this compound is summarized in the table below.

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides effective separation of moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures optimal interaction time with the stationary phase. |

| Detector | PDA/UV-Vis at 254 nm and 280 nm | Detects and quantifies the compound based on its UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25°C) | Maintains consistent retention times. |

Gas Chromatography (GC) for Volatile Derivatives or Samples

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. It is primarily suited for volatile and semi-volatile substances. Alkaloids like this compound are generally non-volatile due to their complex structure and polarity.

For GC analysis, this compound must first be chemically modified into a more volatile derivative. This process, known as derivatization, might involve reactions like silylation or acetylation to reduce the compound's polarity and increase its vapor pressure. Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A study on related polycyclic aromatic alkaloids from the Annonaceae family, where this compound is found, established a GC-MS protocol using a 5% phenyl polymethylsiloxane fused-silica capillary column, demonstrating a viable approach for this class of compounds.

Thin-Layer Chromatography (TLC) for Rapid Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for the qualitative analysis of mixtures, such as identifying the presence of alkaloids in a plant extract or assessing the purity of a sample. The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent like silica (B1680970) gel (the stationary phase). The edge of the plate is then placed in a developing chamber with a solvent (the mobile phase), which travels up the plate by capillary action.

As the solvent moves, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. For aporphine alkaloids, common mobile phase systems include mixtures of chloroform, methanol, and ammonia. After development, the separated spots are visualized, often under UV light or by spraying with a characteristic staining reagent like Dragendorff's reagent, which produces colored spots with alkaloids. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent, helps in identifying compounds. High-Performance TLC (HPTLC), an advanced version of TLC with better resolution, has been utilized to check the purity of this compound.

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both separating and identifying compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly effective for analyzing compounds in complex biological matrices. Research has confirmed the use of LC-MS in the separation and identification of this compound from the methanolic extract of Polyalthia longifolia.

In an LC-MS system, the compounds are first separated by the LC column. As each compound elutes, it enters the mass spectrometer's ion source, where it is ionized (e.g., using Electrospray Ionization, ESI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. By performing tandem mass spectrometry (MS/MS), specific ions can be fragmented to reveal structural information, allowing for confident identification of the compound. This technique is invaluable for distinguishing between structurally similar alkaloids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the analytical power of MS to identify different substances within a sample. It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds.

As this compound is non-volatile, it requires derivatization before GC-MS analysis, similar to standard GC. After separation in the GC column, the derivatized analyte flows into the mass spectrometer, which provides a mass spectrum corresponding to the GC peak. This spectrum serves as a molecular fingerprint. By comparing the retention time and the mass spectrum to those of a known standard or a spectral library, a highly confident identification can be made. A GC-MS protocol has been specifically developed for identifying a range of polycyclic aromatic alkaloids from the Annonaceae family, providing a robust framework for the analysis of this compound and related natural products.

Method Validation for Reproducibility, Accuracy, and Robustness

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. wjarr.com For this compound research, this ensures that the chosen method consistently and reliably measures the compound. The International Council for Harmonisation (ICH) provides guidelines, such as Q2(R1), that outline the essential parameters for validation, including accuracy, precision (which encompasses reproducibility), and robustness. pharmasciences.ineuropa.eu

Accuracy refers to the closeness of the test results obtained by the method to the true value. gmpinsiders.com It is typically determined by spiking a blank sample matrix with a known quantity of the analyte (e.g., this compound standard) and calculating the percent recovery. pharmasciences.in For isoquinoline (B145761) alkaloids, validated methods often demonstrate high accuracy. For instance, a validation study for the alkaloids in goldenseal, including the isoquinolines berberine (B55584) and palmatine, showed recoveries ranging from 92.3% to 101.9%. researchgate.net Another study on nine bioactive compounds, including protoberberine and aporphine alkaloids, reported accuracy within ≤2.3%. nih.gov For an analytical method to be considered accurate, the mean value should generally be within 15% of the actual value. wjarr.com